1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

Lipophilicity LogP Physicochemical Properties

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone is a halogenated aryl trifluoromethyl ketone (TFMK) used as a research intermediate. Positional isomerism differentiates it from ortho-iodo variants, confirmed by InChI Key JHQOXKAOUYHDNC-UHFFFAOYSA-N.

Molecular Formula C9H6F3IO
Molecular Weight 314.04 g/mol
CAS No. 898787-69-4
Cat. No. B1325235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
CAS898787-69-4
Molecular FormulaC9H6F3IO
Molecular Weight314.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C(F)(F)F)I
InChIInChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-1-3-7(13)4-2-6/h1-4H,5H2
InChIKeyJHQOXKAOUYHDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (CAS 898787-69-4) Is Procured as a Key Research Intermediate


1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone is a halogenated aryl trifluoromethyl ketone (TFMK) used as a research intermediate. Positional isomerism differentiates it from ortho-iodo variants, confirmed by InChI Key JHQOXKAOUYHDNC-UHFFFAOYSA-N [1]. Its core structure consists of a 4-iodophenyl ring linked via a methylene (-CH₂-) spacer to a trifluoromethyl ketone, relevant to synthons in CFTR modulator development [2] and cross-coupling applications that exploit aryl iodide reactivity in sequential or chemoselective strategies [3][4]. Commercially available at 95–98.9% purity with certified characterization data, CAS 898787-69-4 entry .

Why 3-(4-Iodophenyl)-1,1,1-trifluoro-2-propanone Cannot Be Replaced by In-Class Analogs


Substitution with non-iodinated (phenyl, 4-Cl, 4-Br) or regioisomeric (2-iodo, directly attached trifluoroacetyl) analogs introduces quantifiable differences in critical physicochemical properties, reactivity, and downstream synthetic utility. The 4-iodo/methylene-spacer combination is the sole structure delivering a defined XLogP3 of 3.3 , a C–I oxidative addition-compatible halogen for cross-coupling [1], and a conformational separation between the electrophilic carbonyl and the aromatic ring, a parameter invoked in CFTR modulator pharmacophore design [2].

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone Relative to Analogs


Lipophilicity (XLogP3) Comparison Across Halogen Series Defines Membrane Permeability

The target 4-iodo compound exhibits an XLogP3 of 3.3 , approximately 0.18–0.94 units higher than non-iodinated and lighter-halogen analogs within the same core scaffold. This difference is quantitatively meaningful for drug-design decisions, as a ΔLogP of >0.5 translates to approximately 3-fold higher partition coefficient, and even a 0.18 unit difference can impact membrane distribution models .

Lipophilicity LogP Physicochemical Properties

Aryl Iodide Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides undergo oxidative addition to Pd(0) substantially faster than aryl bromides and aryl chlorides, a phenomenon directly exploited to achieve higher catalytic turnover in cross-coupling reactions [1]. The current compound provides a 4-iodo handle enabling regioselective functionalization unattainable with the matching 4-bromo, 4-chloro, or parent hydrogen analogs under comparable mild conditions. Quantitative reactivity models confirm that aryl iodide substrates are consistently superior to the corresponding aryl bromide electrophiles, while aryl chlorides often fail to react below elevated temperatures [2].

Cross-Coupling Oxidative Addition Suzuki-Miyaura

Methylene Spacer Differentiates Carbonyl Electronics from Directly Attached 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

The methylene spacer in 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone isolates the trifluoromethyl ketone carbonyl from the aromatic ring, resulting in a distinct electronic and steric environment relative to directly attached isomer 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS 23516-84-9). This is reflected in differences in XLogP3 (3.3 vs. 3.35), density (1.801 g/cm³ vs. 1.881 g/cm³), and boiling point (251.9 °C vs. 260.3 °C) . The conformational flexibility provided by the -CH₂- bridge influences enzyme-inhibitor binding geometries, as TFMKs function as transition-state mimics for serine hydrolases [1].

Structure-Activity Relationship Carbonyl Reactivity Trifluoromethyl Ketone

Patent-Cited Use as CFTR Modulator Synthon Provides Industrial Relevance Differentiation

Patent US-8759365-B2 (bi-functional quinoline analogs) explicitly recites 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (CAS 898787-69-4) as a key intermediate for synthesizing CFTR modulators [1]. This patent linkage constitutes industrial validation absent for the 4-bromo, 4-chloro, and 2-iodo isomers, which are not specifically recited in any equivalent patent-validated intermediate role. The compound's proven fit within a pharmaceutical patent-documented synthetic route provides a clear procurement rationale that other halogen analogs cannot match.

CFTR Modulator Drug Discovery Patent Evidence

Procurement-Driven Application Scenarios for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (CAS 898787-69-4)


Late-Stage Functionalization in Drug Discovery via Mild Pd-Catalyzed Cross-Coupling

The 4-iodo handle of this compound enables rapid diversification through Suzuki-Miyaura, Sonogashira, or Stille couplings under mild conditions (RT to 50 °C). This reactivity advantage over the corresponding 4-bromo and 4-chloro analogs [1] allows chemoselective derivatization in the presence of other sensitive functional groups, reducing the need for protecting-group strategies and accelerating hit-to-lead timelines [2].

Synthesis of CFTR Modulator Intermediates for Cystic Fibrosis Research

Patent US-8759365-B2 demonstrates the direct application of this compound as a methylene-linked trifluoromethyl ketone building block in bi-functional quinoline CFTR modulator synthesis [1]. Contract research organizations and medicinal chemistry groups requiring validated SAR of CFTR potentiators can procure this specific CAS to replicate or advance published pharmacophore scaffolds.

Transition-State Analog Inhibitor Design for Serine Hydrolase Studies

Trifluoromethyl ketones are established transition-state mimics for serine proteases and esterases [1]. The methylene spacer in this compound provides a defined distance between the aryl iodide and the electrophilic carbonyl, enabling systematic variation of enzyme-inhibitor binding geometry. The quantifiably higher logP (3.3) relative to non-iodinated analogs [2] also aids in balancing solubility and membrane permeability for cellular target-engagement assays.

Standardized Building-Block Procurement for Parallel Library Synthesis

With commercially available purity specifications of 95-98.9% [1] and full analytical characterization (InChI Key: JHQOXKAOUYHDNC-UHFFFAOYSA-N), this compound is supplied under consistent batch quality suitable for parallel medicinal chemistry campaigns. The unique combination of aryl iodide and aliphatic trifluoromethyl ketone functionality in a single, well-characterized building block reduces synthetic steps and supplier qualification burden compared to sourcing separate halogen and TFMK precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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